4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole

Catalog No.
S3035209
CAS No.
1493018-65-7
M.F
C9H14N2OS
M. Wt
198.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole

CAS Number

1493018-65-7

Product Name

4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole

IUPAC Name

4,5-dimethyl-2-pyrrolidin-3-yloxy-1,3-thiazole

Molecular Formula

C9H14N2OS

Molecular Weight

198.28

InChI

InChI=1S/C9H14N2OS/c1-6-7(2)13-9(11-6)12-8-3-4-10-5-8/h8,10H,3-5H2,1-2H3

InChI Key

ZCMJBVNYAMPUBP-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)OC2CCNC2)C

solubility

not available

Pharmacology

Application Summary: In pharmacology, this compound is explored for its potential anti-fibrotic activities. Anti-fibrotic drugs are crucial in treating diseases characterized by excessive fibrous connective tissue, such as liver cirrhosis.

Methods of Application: The compound was synthesized and its biological activity evaluated against immortalized rat hepatic stellate cells (HSC-T6), which play a key role in the development of fibrosis.

Results: The studies showed that certain derivatives of the compound had better anti-fibrotic activities than existing drugs like Pirfenidone, with IC50 values of 45.69 μM and 45.81 μM, indicating strong potential for development into novel anti-fibrotic drugs .

Biochemistry

Application Summary: Biochemically, the compound’s derivatives are used to study the inhibition of collagen expression, a significant factor in fibrotic diseases.

Methods of Application: The derivatives were applied to cell cultures, and their effects on collagen expression were measured using assays like Picro-Sirius red staining and hydroxyproline assay.

Results: The results indicated effective inhibition of collagen expression and hydroxyproline content in the cell culture medium, suggesting a biochemical pathway for treating fibrosis .

Medicinal Chemistry

Application Summary: In medicinal chemistry, the compound is part of the design of novel heterocyclic compounds with potential biological activities.

Methods of Application: The compound serves as a building block in the synthesis of pyrimidine derivatives, which are known for a wide range of pharmacological activities.

Results: The synthesized derivatives showed diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties, highlighting the compound’s versatility in drug design .

Organic Synthesis

Application Summary: The compound is utilized in organic synthesis to create libraries of novel heterocyclic compounds.

Methods of Application: It involves complex synthetic pathways, including various reactions to introduce different functional groups that modulate the compound’s biological activity.

Results: This approach has led to the discovery of compounds with significant anti-fibrotic activities, demonstrating the compound’s utility in generating diverse organic molecules .

Chemical Biology

Application Summary: In chemical biology, the compound is studied for its interaction with biological systems, particularly in the context of fibrotic diseases.

Methods of Application: The compound’s derivatives are used to probe the biological pathways involved in fibrosis, employing techniques like ELISA for protein expression analysis.

Results: Findings suggest that the compound’s derivatives can modulate key biological processes, offering insights into the development of targeted therapies for fibrosis .

Analytical Chemistry

Application Summary: Analytical chemistry explores the compound’s use in developing assays for detecting biological activities of pharmaceutical interest.

Methods of Application: Derivatives of the compound are used as standards or reagents in assays designed to quantify biological markers of diseases.

Results: The compound’s derivatives have been successfully employed in assays, providing a reliable means of measuring therapeutic efficacy and biological activity .

Neuropharmacology

Application Summary: This compound is investigated for its neuroprotective effects, particularly in the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s.

Methods of Application: Researchers use in vitro models of neurodegeneration, applying the compound to neuronal cell cultures and assessing its protective effects against neurotoxic agents.

Results: The compound demonstrated a significant reduction in neuronal cell death and improved cell viability, suggesting potential therapeutic benefits for neurodegenerative conditions .

Molecular Biology

Application Summary: In molecular biology, the compound is used to study gene expression related to fibrotic pathways, aiming to uncover new targets for anti-fibrotic therapy.

Methods of Application: The compound’s effect on gene expression is analyzed using quantitative PCR (qPCR) and next-generation sequencing (NGS) to identify changes in mRNA levels of fibrosis-related genes.

Results: The studies revealed that the compound modulates the expression of several key genes involved in fibrosis, offering insights into the molecular mechanisms of the disease .

Environmental Chemistry

Application Summary: Environmental chemistry explores the degradation and environmental fate of the compound, assessing its potential impact on ecosystems.

Methods of Application: The compound is subjected to various environmental conditions, and its degradation products are analyzed using chromatography and mass spectrometry.

Results: The findings indicate that the compound degrades into less harmful substances over time, with minimal ecological impact, making it an environmentally friendly option for pharmaceutical development .

Computational Chemistry

Application Summary: Computational models are used to predict the compound’s interaction with biological targets, aiding in the design of more effective anti-fibrotic drugs.

Methods of Application: Molecular docking and dynamics simulations are performed to visualize the compound’s binding to protein targets and predict its efficacy.

Results: The simulations suggest strong binding affinity to key proteins involved in fibrosis, supporting the compound’s potential as a lead molecule for drug discovery .

Toxicology

Application Summary: Toxicological studies are conducted to evaluate the safety profile of the compound and its derivatives for human use.

Methods of Application: The compound is tested in both in vitro cytotoxicity assays and in vivo animal models to determine its toxicological effects at various dosages.

Results: The compound showed low toxicity in standard assays, with high therapeutic indices, indicating a favorable safety profile for further drug development .

Material Science

Application Summary: Material science investigates the compound’s utility in creating novel biomaterials, particularly for tissue engineering applications.

Methods of Application: The compound is incorporated into scaffolds and hydrogels, and its effects on cell adhesion, proliferation, and differentiation are studied.

Results: The incorporation of the compound enhanced the biocompatibility and functionality of the biomaterials, showing promise for use in regenerative medicine .

Antimicrobial Research

Application Summary: The compound is studied for its antimicrobial properties, particularly against resistant strains of bacteria and fungi.

Methods of Application: The compound’s derivatives are tested in vitro against various microbial cultures using disk diffusion and broth microdilution methods to determine their minimum inhibitory concentrations (MICs).

Results: Some derivatives exhibited potent antimicrobial activity, with MIC values comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Cancer Research

Application Summary: In cancer research, the compound is evaluated for its cytotoxic effects on different cancer cell lines.

Methods of Application: Cancer cell lines are treated with the compound, and cell viability assays, such as MTT and Annexin V/PI staining, are used to assess apoptosis and cell death.

Results: The compound induced apoptosis in certain cancer cell lines, indicating its potential as a chemotherapeutic agent .

Cardiovascular Research

Application Summary: The compound’s role in cardiovascular diseases is explored, focusing on its effects on fibrosis within the cardiac tissue.

Methods of Application: Animal models of cardiac fibrosis are treated with the compound, and echocardiography, along with histological analysis, is used to assess cardiac function and fibrotic changes.

Results: Treatment with the compound improved cardiac function and reduced fibrosis, showing promise for the treatment of heart diseases .

Immunology

Application Summary: The compound is investigated for its immunomodulatory effects, particularly in the context of inflammatory diseases.

Methods of Application: The compound’s impact on immune cell function is studied using flow cytometry and cytokine profiling in both in vitro and in vivo models.

Results: The compound modulated immune responses, reducing pro-inflammatory cytokines and improving symptoms in models of autoimmune diseases .

Metabolic Disorders

Application Summary: This compound is researched for its therapeutic potential in metabolic disorders, such as diabetes and obesity.

Methods of Application: The compound is administered to animal models of metabolic disorders, and its effects on glucose tolerance, insulin sensitivity, and lipid profiles are measured.

Results: The compound showed positive effects on metabolic parameters, suggesting its utility in managing metabolic disorders .

Neurology

Application Summary: The neuroprotective properties of the compound are studied, with a focus on its potential to prevent or treat neuropathic pain.

Methods of Application: Neuropathic pain models are treated with the compound, and behavioral assays, along with neurochemical analyses, are conducted to evaluate pain responses.

Results: The compound alleviated neuropathic pain symptoms and modulated neurotransmitter levels, indicating its potential as a novel pain reliever .

4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring substituted with a pyrrolidine moiety. The compound's molecular formula is C10H16N2OSC_{10}H_{16}N_{2}OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The thiazole portion contributes to its aromatic properties, while the pyrrolidine substituent enhances its reactivity and potential biological activity. This compound has garnered attention for its possible applications in medicinal chemistry and material science due to its unique structural features and functional groups .

The chemical behavior of 4,5-dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole can be analyzed through various types of reactions:

  • Oxidation: This compound can undergo oxidation reactions using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of more oxidized derivatives.
  • Reduction: It is also amenable to reduction processes, which can convert certain functional groups into their corresponding alcohols or amines.
  • Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups, making it reactive towards nucleophiles .

The synthesis of 4,5-dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole can be achieved through several methods:

  • Condensation Reactions: A common synthetic route involves the reaction between a pyrrolidine derivative and a thiazole precursor in the presence of an acid catalyst.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing this compound from simpler precursors.
  • Multi-Step Synthesis: This may include initial formation of the thiazole ring followed by subsequent alkylation with pyrrolidine derivatives .

4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole has potential applications in several fields:

  • Pharmaceuticals: Its unique structure may contribute to the development of new drugs targeting infectious diseases or cancer.
  • Material Science: The compound could be used in creating novel materials with specific electronic or optical properties due to its heterocyclic nature.
  • Agricultural Chemicals: There is potential for use as a pesticide or herbicide given the biological activity associated with similar compounds .

Interaction studies involving 4,5-dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact favorably with enzymes involved in metabolic pathways or microbial growth. Such interactions can be evaluated using molecular docking studies or in vitro assays to determine efficacy against specific pathogens or cancer cell lines .

Several compounds share structural similarities with 4,5-dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-1,3-thiazoleThiazole ring with amino groupKnown for antimicrobial properties
4-MethylthiazoleMethyl group on thiazoleExhibits different reactivity patterns
Pyrrolidinyl-thiazolesPyrrolidine attached to thiazoleEnhanced bioactivity due to pyrrolidine
1,3-Thiazolium saltsThiazolium ring structureUsed in organic synthesis and catalysis

These compounds highlight the versatility of thiazoles in medicinal chemistry while showcasing how variations in substituents can lead to significant differences in biological activity and chemical reactivity .

XLogP3

1.8

Dates

Last modified: 08-18-2023

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